molecular formula C9H13FN2 B1443418 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine CAS No. 1033010-33-1

3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine

Cat. No. B1443418
M. Wt: 168.21 g/mol
InChI Key: MWTDLGUALTZRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C9H13FN2 . It has a molecular weight of 168.21 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for “3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine” is 1S/C9H13FN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine” is a powder that is stored at room temperature .

Scientific Research Applications

Polyimide Synthesis

3-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is utilized in the synthesis of soluble fluoro-polyimides, as demonstrated by Xie et al. (2001). These polyimides, synthesized from fluorine-containing aromatic diamines, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them valuable in high-performance polymer applications (Xie et al., 2001).

Microdomain Formation

Ranjbar-Karimi et al. (2013) explored the behavior of N-(2,3,5,6-Tetrafluoropyridin-4-yl)benzene-diamines, related to 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine, in forming fluoro and hydrocarbon microdomains. These findings highlight the potential of such compounds in the development of materials with specific microstructural properties (Ranjbar‐Karimi et al., 2013).

Synthesis of Novel Compounds

Menteşe et al. (2015) described the synthesis of a new series of benzimidazoles using 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, showing the compound's relevance in creating novel chemical entities with potential pharmaceutical applications (Menteşe et al., 2015).

Development of Chiral Diamines

Braun et al. (2008) utilized similar compounds in the synthesis of chiral 1,3-diamines, a rare class of chemicals, indicating its potential in creating chiral compounds for pharmaceutical purposes (Braun et al., 2008).

Fluorine-Hydrocarbon Separation

The study by Ranjbar-Karimi et al. (2013) also shed light on the separation properties of fluorinated and hydrocarbon moieties in certain compounds, suggesting potential applications in separation technologies and material science (Ranjbar‐Karimi et al., 2013).

Fluorescent Receptor Development

Pawar et al. (2015) developed a fluorescent receptor based on the well-known benzene-1,2-diamine structure, demonstrating the utility of such compounds in the development of fluorescence-quenching chemosensors for multianalyte detection, particularly for Ni2+ and Cu2+ ions (Pawar et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for “3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine” provides important information about how to handle this compound safely . It’s important to follow all safety precautions listed in the SDS when handling this compound.

properties

IUPAC Name

3-fluoro-1-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTDLGUALTZRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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